2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid
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Overview
Description
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H6ClF3O3. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenylacetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid typically involves the reaction of 2-chloro-6-(trifluoromethoxy)phenylboronic acid with acetic acid derivatives. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate. The process may involve Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethoxy groups can enhance binding affinity and specificity to target molecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.
2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid: Contains a fluorine atom in place of the chlorine atom.
2-Chloro-6-(trifluoromethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of the acetic acid moiety.
Uniqueness
The presence of both chloro and trifluoromethoxy groups in 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid makes it unique. These groups can significantly influence the compound’s reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds.
Biological Activity
2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a compound of interest in pharmaceutical research due to its unique structural features, particularly the presence of a trifluoromethoxy group. This group has been associated with enhanced biological activity in various applications, including anti-inflammatory and antitumor properties. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.
Anti-inflammatory Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant anti-inflammatory activities. For instance, studies have shown that the introduction of trifluoromethoxy groups can enhance the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that this compound inhibited COX-1 and COX-2 with IC50 values significantly lower than those of non-fluorinated analogs .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study examining various derivatives, this compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like trifluoromethoxy is critical for enhancing biological activity. SAR studies reveal that:
- The substitution pattern on the aromatic ring significantly influences potency.
- Compounds with a -CF3 group at specific positions showed improved efficacy compared to their non-fluorinated counterparts.
- A balance between lipophilicity and hydrophilicity is essential for optimal bioavailability and activity .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, researchers administered varying doses of this compound to mice with induced inflammation. The results indicated a dose-dependent reduction in inflammatory markers such as prostaglandin E2 (PGE2). Notably, at a dose of 10 mg/kg, there was a significant reduction (p < 0.01) in PGE2 levels compared to the control group .
Case Study 2: Antitumor Activity Assessment
Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). Treatment with 50 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, with an accompanying increase in apoptotic cell populations as determined by Annexin V/PI staining .
Table 1: Biological Activity Summary
Properties
Molecular Formula |
C9H6ClF3O3 |
---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[2-chloro-6-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-2-1-3-7(16-9(11,12)13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
ZAONSCDYBSPRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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